molecular formula C8H11N5O B041396 (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol CAS No. 14047-27-9

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol

Cat. No. B041396
CAS RN: 14047-27-9
M. Wt: 193.21 g/mol
InChI Key: MJZYTEBKXLVLMY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of purine derivatives involves various chemical reactions to introduce specific substituents on the purine ring. For instance, the synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol analogues can be achieved through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-iodopurines, leading to the formation of amino acid-nucleobase conjugates (Čapek, Pohl, & Hocek, 2004). Additionally, synthetic pathways involving the regioselectivity of epoxide ring-opening reactions under the action of adenine have been developed, highlighting the versatility of methods for synthesizing purine-based compounds (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).

Molecular Structure Analysis

The molecular structure of purine derivatives, including (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, is characterized by X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its crystal structure. For example, the structure of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide was determined, showcasing the importance of hydrogen bonds in constructing the crystal structure of such compounds (Pavlyuk, Slyvka, Goreshnik, & Mys’kiv, 2022).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reactivity towards phosphorylations and arenesulphonations under oligonucleotide synthesis conditions leads to the formation of fluorescent N-/purin-6-yl/pyridinium salts, indicating the compound's potential for use in biochemical applications (Adamiak, Biała, & Skalski, 1985).

Scientific Research Applications

  • 2-Amino-3-(purin-9-yl)propanoic acid derivatives, which are closely related to (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, have been found to significantly enhance the secretion of chemokines RANTES and MIP-1alpha, and augment nitric oxide (NO) biosynthesis, primarily triggered by interferon-gamma (IFN-gamma) (Doláková et al., 2005).

  • The compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, a structurally related compound, has been synthesized and its molecular and crystal structure features have been discussed (Iusupov et al., 2022).

  • (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is a key intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a significant antiretroviral medication. It has been synthesized with a high yield and purity of 98.6% under optimum conditions (Yu Zhu-ming, 2012).

  • Enantiomerically pure 4-(purin-6-yl)phenylalanines, which are stable amino acid-purine conjugates, have been synthesized using palladium-catalyzed cross-coupling reactions (Čapek, Pohl, & Hocek, 2005).

  • Some synthesized purine derivatives incorporating the tetrazole ring have shown higher antibacterial activities and caused DNA damages more effectively than other derivatives (Kinali-Demirci, İdil, & Dişli, 2014).

Safety And Hazards

No specific information on the safety and hazards of “(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol” was found.


Future Directions

No specific information on the future directions of “(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol” was found.


properties

IUPAC Name

(2S)-1-(6-aminopurin-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYTEBKXLVLMY-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332177
Record name (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol

CAS RN

14047-27-9
Record name (αS)-6-Amino-α-methyl-9H-purine-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14047-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (alphaS)-6-Amino-alpha-methyl-9H-purine-9-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-9-(2-hydroxypropyl)adenine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-(2-Hydroxy-1-propyl)-6-chloropurine (I, 9 g, 42.5 mmol) was dissolved in saturated methanolic ammonia and ammonium chloride (50 mg). The mixture was heated at 130° in a bomb for 6 hr. The resulting solution was evaporated to dryness and recrystallized from ethanol/acetone. Yield=6.68 g of a colorless crystalline product (81%); mp 193°-194°; uv (H2O; pH 5.5); λmax 260 nm; TLC in CHCl3 :MeOH (5:1); Rf 0.44.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Reactant of Route 2
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Reactant of Route 4
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.